MN551

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

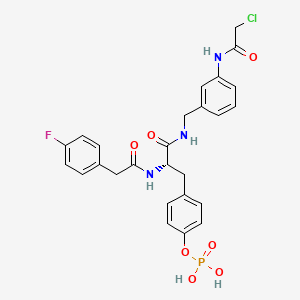

C26H26ClFN3O7P |

|---|---|

Molecular Weight |

577.9 g/mol |

IUPAC Name |

[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C26H26ClFN3O7P/c27-15-25(33)30-21-3-1-2-19(12-21)16-29-26(34)23(31-24(32)14-18-4-8-20(28)9-5-18)13-17-6-10-22(11-7-17)38-39(35,36)37/h1-12,23H,13-16H2,(H,29,34)(H,30,33)(H,31,32)(H2,35,36,37)/t23-/m0/s1 |

InChI Key |

WSEFGYSEXKXLRO-QHCPKHFHSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(=O)CCl)CNC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CC3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCl)CNC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MN551, a Covalent Inhibitor of SOCS2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MN551, a potent and selective covalent inhibitor of the Suppressor of Cytokine Signaling 2 (SOCS2) protein. This document details the quantitative biophysical and cellular characterization of this compound, outlines the experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a cysteine-directed electrophilic covalent inhibitor designed to target the Suppressor of Cytokine Signaling 2 (SOCS2) protein. SOCS2 is the substrate recognition component of the Cullin5-RING E3 ubiquitin ligase complex (CRL5), which is responsible for the ubiquitination and subsequent proteasomal degradation of specific phosphorylated proteins. A key substrate of the SOCS2-CRL5 complex is the phosphorylated Growth Hormone Receptor (GHR).

The mechanism of action of this compound involves the formation of a covalent bond with a specific cysteine residue, Cys111, located in the SH2 domain of SOCS2. This irreversible binding competitively blocks the interaction of SOCS2 with its phosphorylated substrates, thereby inhibiting their ubiquitination and degradation. To enhance cell permeability, a pivaloyloxymethyl (POM) protected prodrug, MN714, has been developed, which is rapidly converted to the active this compound within the cell.

Data Presentation

The following tables summarize the quantitative data for the in vitro and cellular activity of this compound and its prodrug, MN714.

Table 1: In Vitro Biophysical Characterization of this compound

| Parameter | Value | Assay | Description |

| Reversible Binding Affinity (K_i) | 2.2 µM | Isothermal Titration Calorimetry (ITC) | Measures the initial non-covalent binding affinity of this compound to the SOCS2-ElonginB-ElonginC (SBC) complex. |

| Thermal Stabilization (ΔT_m) | 6 °C | Differential Scanning Fluorimetry (DSF) | Indicates the increase in the melting temperature of the SBC complex upon covalent modification by this compound, signifying target engagement and stabilization. |

| Covalent Modification Time | Stoichiometric occupancy within 2 hours | Mass Spectrometry | Time required for this compound to achieve complete covalent modification of recombinant SOCS2 protein at Cys111. |

| Kinetic Constant (k_inact) | 0.0036 s⁻¹ | Fluorescence Polarization | The maximal rate of covalent bond formation at saturating concentrations of the inhibitor. |

| Inhibitor Affinity (K_I) | 2.1 µM | Fluorescence Polarization | The concentration of the inhibitor at which the rate of inactivation is half-maximal, reflecting the initial non-covalent binding affinity in the kinetic assay. |

| Covalent Efficiency (k_inact/K_I) | 1700 M⁻¹s⁻¹ | Fluorescence Polarization | The second-order rate constant that represents the overall efficiency of the covalent inhibitor. |

Table 2: Cellular Characterization of this compound Prodrug (MN714)

| Parameter | Value | Assay | Description |

| Cellular Target Engagement (EC_50) | 2.52 ± 0.42 µM (8-hour treatment) | Split-NanoLuc Cellular Thermal Shift Assay (CETSA) in HeLa cells | The effective concentration of MN714 that results in a half-maximal thermal stabilization of SOCS2 in intact cells, demonstrating target engagement. |

| Inhibition of Substrate Binding (EC_50) | 5.9 ± 2.6 µM | GHR Peptide Pulldown in K562 cells | The effective concentration of MN714 that inhibits the pulldown of cellular SOCS2 by a phosphorylated GHR peptide by 50%, confirming the disruption of the protein-protein interaction. |

| Prodrug Half-life | 40 minutes | In-cell ¹⁹F NMR | The time required for half of the MN714 prodrug to be converted into the active inhibitor, this compound, within the cellular environment. |

Table 3: Selectivity Profile of this compound against SOCS Family Members

| SOCS Protein | Covalent Modification | Method |

| SOCS4 | No modification observed | Mass Spectrometry |

| SOCS6 | Minor modification (18.3% single adduct, 2.6% double adduct) | Mass Spectrometry |

| CISH | Complete modification (single adduct) | Mass Spectrometry |

Mandatory Visualization

The following diagrams illustrate the signaling pathways, mechanism of action, and experimental workflows related to the this compound inhibitor.

Caption: The SOCS2-CRL5 E3 ligase signaling pathway.

Caption: Covalent inhibition of SOCS2 by this compound.

Caption: Experimental workflow for this compound characterization.

Caption: Prodrug activation of MN714 to this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the reversible binding affinity (K_i) of this compound to the SOCS2-ElonginB-ElonginC (SBC) complex.

Materials:

-

Purified SBC protein complex

-

This compound compound

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the purified SBC protein against the ITC buffer to ensure buffer matching.

-

Prepare a stock solution of this compound in 100% DMSO and then dilute it into the same ITC buffer to the desired final concentration (e.g., 200 µM). The final DMSO concentration should be matched in the protein solution.

-

Degas both the protein and ligand solutions for 10-15 minutes prior to the experiment.

-

-

ITC Experiment:

-

Load the SBC protein solution (e.g., 20 µM) into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., a single initial 0.4 µL injection followed by 19 injections of 2 µL).

-

Perform a control titration by injecting the this compound solution into the buffer to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the raw titration data to obtain the heat change per injection.

-

Subtract the heat of dilution from the experimental data.

-

Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_d or K_i), stoichiometry (n), and enthalpy of binding (ΔH).

-

Differential Scanning Fluorimetry (DSF)

Objective: To measure the thermal stabilization (ΔT_m) of the SBC complex upon covalent modification by this compound.

Materials:

-

Purified SBC protein complex

-

This compound compound

-

SYPRO Orange dye (5000x stock in DMSO)

-

Real-time PCR instrument with a thermal ramping capability

-

DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

Protocol:

-

Reaction Setup:

-

In a 96-well PCR plate, prepare reaction mixtures containing the SBC protein (e.g., 2 µM), SYPRO Orange dye (e.g., 5x final concentration), and either this compound (e.g., 10 µM) or DMSO as a vehicle control.

-

Incubate the plate at room temperature for 2 hours to allow for complete covalent modification.

-

-

Thermal Denaturation:

-

Place the plate in the real-time PCR instrument.

-

Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

Determine the melting temperature (T_m) by fitting the data to a Boltzmann equation. The T_m is the temperature at the midpoint of the unfolding transition.

-

Calculate the thermal shift (ΔT_m) by subtracting the T_m of the DMSO control from the T_m of the this compound-treated sample.

-

Fluorescence Polarization (FP) Assay for Covalent Kinetics

Objective: To determine the kinetic parameters (k_inact and K_I) of the covalent interaction between this compound and the SBC complex.

Materials:

-

Purified SBC protein complex

-

This compound compound

-

A high-affinity fluorescent probe that binds non-covalently to the SOCS2 SH2 domain

-

FP buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

Microplate reader with FP capabilities

Protocol:

-

Assay Setup:

-

In a 384-well plate, add the SBC protein and the fluorescent probe at concentrations optimized for a stable FP signal.

-

Initiate the reaction by adding varying concentrations of this compound.

-

-

Kinetic Measurement:

-

Immediately begin reading the fluorescence polarization at regular time intervals for a defined period (e.g., 2 hours).

-

-

Data Analysis:

-

For each this compound concentration, plot the observed rate of probe displacement (k_obs) versus time.

-

Plot the k_obs values against the corresponding this compound concentrations.

-

Fit the data to the following equation to determine k_inact and K_I:

-

k_obs = k_inact * [I] / (K_I + [I]) where [I] is the concentration of the inhibitor.

-

-

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of the this compound prodrug (MN714) with SOCS2 in intact cells.

Materials:

-

HeLa cells

-

MN714 compound

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibodies against SOCS2 and a loading control (e.g., GAPDH)

-

Western blotting reagents and equipment

Protocol:

-

Cell Treatment:

-

Culture HeLa cells to ~80% confluency.

-

Treat the cells with various concentrations of MN714 or DMSO as a vehicle control for a specified duration (e.g., 8 hours).

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thawing.

-

Separate the soluble fraction from the aggregated proteins by centrifugation.

-

Quantify the amount of soluble SOCS2 in the supernatant by Western blotting using an anti-SOCS2 antibody.

-

-

Data Analysis:

-

Quantify the band intensities for SOCS2 at each temperature.

-

Plot the normalized band intensity versus temperature to generate melting curves.

-

For a fixed temperature in the denaturing range, plot the amount of soluble SOCS2 against the concentration of MN714 and fit the data to a dose-response curve to determine the EC_50.

-

GHR Peptide Pulldown Assay

Objective: To assess the ability of MN714 to inhibit the interaction between cellular SOCS2 and a phosphorylated GHR peptide.

Materials:

-

K562 cells

-

MN714 compound

-

Biotinylated phosphopeptide corresponding to the SOCS2 binding site on GHR (biotin-GHR_pY595)

-

Streptavidin-coated magnetic beads

-

Cell lysis buffer

-

Western blotting reagents and equipment

Protocol:

-

Cell Treatment and Lysis:

-

Treat K562 cells with increasing concentrations of MN714 for 6 hours.

-

Lyse the cells to obtain total cell lysates.

-

-

Pulldown:

-

Incubate the cell lysates with the biotin-GHR_pY595 peptide and streptavidin beads to pull down proteins that bind to the phosphopeptide.

-

-

Analysis:

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins and analyze the amount of co-precipitated SOCS2 by Western blotting.

-

-

Data Analysis:

-

Quantify the band intensity of the pulled-down SOCS2 at each MN714 concentration.

-

Plot the percentage of SOCS2 pulldown relative to the DMSO control against the MN714 concentration and fit the data to determine the EC_50.

-

Technical Guide: MN551, a Covalent Probe Targeting the SOCS2 E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of MN551, a potent and selective covalent inhibitor of the Suppressor of Cytokine Signaling 2 (SOCS2) protein. This compound was developed through a structure-based design approach, originating from a phosphotyrosine (pY) mimetic that targets the Src homology 2 (SH2) domain of SOCS2.[1][2][3] It acts as a cysteine-directed electrophile, irreversibly binding to Cys111 within the SOCS2 protein.[1][4] A key feature of its development is the use of a cell-permeable prodrug, MN714, which utilizes a pivaloyloxymethyl (POM) protecting group that is cleaved intracellularly to release the active this compound compound.[1][4] This guide details the biochemical and cellular characterization of this compound, including its binding affinity, covalent modification kinetics, and target engagement within cells. The experimental protocols for the key assays used in its characterization are also provided. This compound serves as a valuable chemical probe for elucidating the biology of the SOCS2-containing Cullin5-RING E3 ligase (CRL5) complex and as a potential component for developing proteolysis-targeting chimeras (PROTACs).[1][5]

Core Target and Mechanism of Action

The primary molecular target of this compound is the Suppressor of Cytokine Signaling 2 (SOCS2) protein. SOCS2 is the substrate recognition component of the CRL5 E3 ubiquitin ligase complex. This complex plays a crucial role in cellular signaling by binding to phosphorylated tyrosine (pY) residues on target proteins via its SH2 domain, leading to their ubiquitination and subsequent degradation by the proteasome.

This compound is a rationally designed, cysteine-directed electrophilic covalent inhibitor.[2][3] Its mechanism of action involves:

-

Initial Reversible Binding: The phosphotyrosine mimetic core of this compound directs it to the SH2 domain of SOCS2, where it initially binds non-covalently.

-

Covalent Modification: A strategically positioned chloroacetamide "warhead" on the this compound molecule then reacts with the thiol group of the Cys111 residue, which is located near the pY binding site, forming an irreversible covalent bond.[6]

-

Inhibition of Function: This covalent modification effectively blocks the natural substrate from binding to the SH2 domain, thereby inhibiting the E3 ligase activity of the CRL5-SOCS2 complex.[1]

For cellular applications, the prodrug MN714 is employed. Its POM group masks the negatively charged phosphate, enhancing cell membrane permeability. Once inside the cell, cellular esterases cleave the POM group, releasing the active this compound to engage with SOCS2.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound and its prodrug MN714 with the SOCS2 protein complex (SBC: SOCS2, Elongin B, and Elongin C).

Table 1: In Vitro Binding Affinity and Covalent Kinetics

| Compound | Assay | Parameter | Value |

| This compound | Isothermal Titration Calorimetry (ITC) | Kᵢ (μM) | 2.2 |

| Isothermal Titration Calorimetry (ITC) | ΔH (kcal/mol) | -11.9 | |

| Differential Scanning Fluorimetry (DSF) | ΔTₘ (°C) | 6 | |

| Fluorescence Polarization (FP) | Kᵢ (μM) | 3.6 | |

| Fluorescence Polarization (FP) | kᵢₙₐ꜀ₜ (s⁻¹) | 2.1 x 10⁻⁴ | |

| Fluorescence Polarization (FP) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | 58 |

Data sourced from Ramachandran et al., 2023.[6][7][8]

Table 2: Cellular Target Engagement

| Compound | Assay | Cell Line | Parameter | Value (μM) | Incubation Time |

| This compound | Permeabilised CETSA | HeLa | EC₅₀ | 1.83 ± 0.12 | 1 hour |

| MN714 | Live-Cell CETSA | HeLa | EC₅₀ | 6.13 ± 1.05 | 2 hours |

| Live-Cell CETSA | HeLa | EC₅₀ | 2.52 ± 0.42 | 8 hours | |

| SOCS2 Pulldown | K562 | EC₅₀ | 5.9 ± 2.6 | 6 hours |

CETSA: Cellular Thermal Shift Assay. Data reflects the concentration required to achieve half-maximal thermal stabilization of SOCS2. Data sourced from Ramachandran et al., 2023 and associated public data.[7][9]

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified SOCS2 Signaling Pathway

Caption: The SOCS2-CRL5 E3 ligase complex negatively regulates cytokine signaling by targeting phosphorylated substrates for degradation.

Diagram 2: this compound Prodrug (MN714) Mechanism of Action

References

- 1. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Covalent Inhibition of SOCS2 by MN551: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the covalent inhibition of Suppressor of Cytokine Signaling 2 (SOCS2) by the small molecule MN551. SOCS2 is a critical negative regulator of cytokine signaling, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and is implicated in various diseases, including cancer and inflammatory conditions.[1][2] this compound is a rationally designed, potent, and selective covalent inhibitor that targets a specific cysteine residue within the SOCS2 protein.[3][4] This document details the mechanism of action, binding kinetics, and cellular engagement of this compound, and provides comprehensive experimental protocols for its characterization.

Core Concepts

Suppressor of Cytokine Signaling 2 (SOCS2) functions as the substrate recognition component of the Cullin5-RING E3 ubiquitin ligase complex (CRL5SOCS2).[5][6] This complex ubiquitinates and targets phosphorylated proteins for proteasomal degradation, thereby attenuating cytokine signaling.[5][7] A key substrate of SOCS2 is the Growth Hormone Receptor (GHR).[7][8] Dysregulation of SOCS2 activity is associated with various pathologies, making it an attractive target for therapeutic intervention.[1]

This compound was developed through a structure-guided, fragment-based approach, starting from the phosphotyrosine (pY) amino acid, which has a high ligand efficiency for the SOCS2 SH2 domain.[3][9] A chloroacetamide "warhead" was incorporated into the molecule to covalently target Cysteine 111 (Cys111) in a flexible loop near the substrate-binding site.[9][10] To enhance cell permeability, a phosphotyrosine-masked prodrug, MN714, was also developed, which intracellularly converts to the active inhibitor this compound.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of this compound and its precursors with SOCS2.

Table 1: Binding Affinity and Kinetic Parameters of this compound for SOCS2

| Parameter | Value | Method | Reference |

| KD (non-covalent precursor) | 0.38 µM | Isothermal Titration Calorimetry (ITC) | [9] |

| Ki (reversible binding affinity of this compound) | 2.2 µM | Isothermal Titration Calorimetry (ITC) | [11][12] |

| kinact | 0.0027 s-1 | Fluorescence Polarization (FP) Assay | [10] |

| kinact/KI | 1227 M-1s-1 | Fluorescence Polarization (FP) Assay | [10] |

Table 2: Biophysical and Cellular Characterization of this compound

| Parameter | Value | Method | Reference |

| Thermal Shift (ΔTm) | 6 °C | Differential Scanning Fluorimetry (DSF) | [11][12] |

| Cellular Target Engagement (EC50) | 1.2 µM | Cellular Thermal Shift Assay (CETSA) | [12] |

| Prodrug (MN714) Half-life | 40 minutes | In-cell NMR | [6] |

Signaling and Inhibition Mechanisms

The following diagrams illustrate the SOCS2 signaling pathway and the mechanism of its covalent inhibition by this compound.

References

- 1. Suppressor of cytokine signaling (SOCS) 2, a protein with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SOCS2 suppressor of cytokine signaling 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. eubopen.org [eubopen.org]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. The Mechanism of Action of SOCS2 and its Role in Metabolism and Growth | Semantic Scholar [semanticscholar.org]

- 9. Unravelling the druggability and immunological roles of the SOCS-family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling SOCS2 Biology: A Technical Guide to the Chemical Probe MN551

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MN551, a potent and selective covalent chemical probe for Suppressor of Cytokine Signaling 2 (SOCS2). This document details the probe's mechanism of action, summarizes its key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated biological pathways and experimental workflows.

Introduction to SOCS2 and the Need for a Chemical Probe

Suppressor of Cytokine Signaling 2 (SOCS2) is a critical negative regulator of cytokine signaling, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2] As the substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex (CRL5SOCS2), SOCS2 targets phosphorylated proteins for ubiquitination and subsequent proteasomal degradation.[3][4] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[5] The development of selective chemical probes is essential to further elucidate the multifaceted roles of SOCS2 in health and disease.

This compound was developed through a structure-based design approach as a covalent inhibitor that targets a unique cysteine residue (Cys111) within the SH2 domain of SOCS2.[6][7] This probe, along with its cell-permeable prodrug MN714, provides a powerful tool for studying the biology of SOCS2 and its therapeutic potential.[5]

Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative data for the chemical probe this compound and its prodrug MN714.

Table 1: In Vitro Characterization of this compound

| Parameter | Method | Value | Reference |

| Reversible Binding Affinity (Ki) | Isothermal Titration Calorimetry (ITC) | 2.2 µM | [3] |

| Covalent Modification | Mass Spectrometry | Stoichiometric modification of SOCS2 at Cys111 within 2 hours | [8] |

| Thermal Stabilization (ΔTm) | Differential Scanning Fluorimetry (DSF) | 6 °C | [3] |

| Covalent Kinetic Parameter (kinact/KI) | Fluorescence Polarization (FP) Assay | 58 M-1s-1 | [2] |

| Covalent Kinetic Parameter (kinact) | Fluorescence Polarization (FP) Assay | 2.1 x 10-4 s-1 | [2] |

| Covalent Kinetic Parameter (KI) | Fluorescence Polarization (FP) Assay | 3.6 µM | [2] |

Table 2: Cellular Characterization of this compound and Prodrug MN714

| Parameter | Compound | Method | Value | Reference |

| Cellular Target Engagement (EC50) | MN714 | Live-cell split-NanoLuc CETSA (HeLa cells, 8h) | 2.52 ± 0.42 µM | [5] |

| Inhibition of SOCS2-GHR Interaction (EC50) | MN714 | SOCS2 Pulldown (K562 cells) | 5.9 ± 2.6 µM | [5] |

| Cellular Permeability | MN714 | In-cell 19F NMR | Permeable and unmasked to this compound | [6] |

Signaling Pathways and Experimental Workflows

SOCS2 in the JAK/STAT Signaling Pathway

SOCS2 acts as a negative feedback regulator of the JAK/STAT signaling pathway. Upon cytokine stimulation, JAKs phosphorylate cytokine receptors, leading to the recruitment and phosphorylation of STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription. SOCS2, whose expression is induced by STATs, can then bind to the phosphorylated cytokine receptor via its SH2 domain, leading to the ubiquitination and degradation of the receptor and/or associated JAKs, thus attenuating the signal.

Caption: SOCS2-mediated negative feedback loop in the JAK/STAT signaling pathway.

This compound Mechanism of Action

This compound is a phosphotyrosine (pY) mimetic that contains a chloroacetamide warhead. It binds to the SH2 domain of SOCS2 and covalently modifies Cys111, a residue located near the pY binding pocket. This covalent modification irreversibly blocks the binding of native phosphorylated substrates, thereby inhibiting the E3 ligase activity of the CRL5SOCS2 complex.

Caption: Covalent inhibition of SOCS2 by this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a series of in vitro and cellular assays to determine its binding affinity, covalent modification, selectivity, and cellular target engagement.

Caption: Workflow for the characterization of this compound as a chemical probe for SOCS2.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the reversible binding affinity (Ki) of this compound to the SOCS2-ElonginB-ElonginC (SBC) complex.

Materials:

-

Purified SBC protein complex

-

This compound compound

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

Protocol:

-

Prepare the SBC protein solution to a final concentration of 20-50 µM in ITC buffer.

-

Prepare the this compound solution to a final concentration of 200-500 µM in the same ITC buffer.

-

Degas both solutions for 10-15 minutes prior to use.

-

Load the SBC solution into the sample cell of the microcalorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature to 25 °C.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

-

Analyze the resulting thermogram using the instrument's software, fitting the data to a one-site binding model to determine the dissociation constant (Kd), which corresponds to the Ki for a competitive inhibitor.

Mass Spectrometry for Covalent Modification

Objective: To confirm the covalent modification of SOCS2 by this compound and identify the site of modification.

Materials:

-

Purified SBC protein complex (and C111S mutant as a negative control)

-

This compound compound

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

LC-MS system (e.g., Agilent 1290 Infinity II LC system coupled to a Bruker maXis II ETD mass spectrometer)

Protocol:

-

Incubate SBC (40 µM) with this compound (40 µM) in reaction buffer at room temperature for 2 hours.

-

For time-dependent analysis, take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Desalt the protein samples using a C4 ZipTip.

-

Analyze the intact protein mass by LC-MS to detect the mass shift corresponding to the addition of this compound.

-

To identify the modification site, perform proteolytic digestion (e.g., with trypsin) of the modified protein.

-

Analyze the resulting peptides by LC-MS/MS and search for the peptide containing Cys111 with the expected mass modification.

Fluorescence Polarization (FP) Assay for Kinetic Analysis

Objective: To determine the kinetic parameters (kinact and KI) of the covalent interaction between this compound and SOCS2.

Materials:

-

Purified SBC protein complex

-

This compound compound

-

Fluorescent probe (a non-covalent, high-affinity SOCS2 ligand)

-

FP buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 0.01% Tween-20)

-

Microplate reader with FP capabilities

Protocol:

-

Determine the Kd of the fluorescent probe for SBC by titrating the protein against a fixed concentration of the probe.

-

In a 384-well plate, add a fixed concentration of SBC (e.g., 300 nM) and the fluorescent probe (at its Kd value).

-

Add varying concentrations of this compound to the wells.

-

Monitor the decrease in fluorescence polarization over time as this compound covalently binds to SOCS2 and displaces the fluorescent probe.

-

Calculate the observed rate constant (kobs) for each this compound concentration by fitting the time-course data to a one-phase exponential decay model.

-

Plot kobs versus the concentration of this compound and fit the data to the Michaelis-Menten equation to determine kinact and KI.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of the prodrug MN714 with SOCS2 in a cellular context.

Materials:

-

HeLa or K562 cells

-

MN714 compound and DMSO (vehicle control)

-

Cell lysis buffer (e.g., PBS with protease inhibitors)

-

Antibodies for SOCS2 and a loading control for Western blotting, or a suitable reporter system (e.g., split-NanoLuc)

-

PCR thermocycler

Protocol (Live-cell split-NanoLuc CETSA):

-

Transfect cells with a HiBiT-SOCS2 fusion construct.

-

Treat the cells with varying concentrations of MN714 or DMSO for a specified time (e.g., 8 hours).

-

Resuspend the cells in PBS and add the LgBiT protein.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-65 °C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.

-

Add Nano-Glo substrate and measure luminescence.

-

Plot the luminescence signal against temperature to generate melting curves.

-

Determine the aggregation temperature (Tagg) for each concentration.

-

Plot the shift in Tagg against the concentration of MN714 to determine the EC50 of target engagement.

SOCS2 Pulldown Assay

Objective: To demonstrate that this compound competitively blocks the interaction between SOCS2 and its substrate, such as a phosphorylated peptide from the Growth Hormone Receptor (GHR_pY595).

Materials:

-

K562 cell lysate

-

Biotinylated GHR_pY595 peptide

-

Streptavidin-coated beads

-

This compound compound

-

Lysis buffer and wash buffer

-

Anti-SOCS2 antibody for Western blotting

Protocol:

-

Pre-incubate K562 cell lysates with increasing concentrations of this compound for 1 hour at 4 °C.

-

Add the biotinylated GHR_pY595 peptide and streptavidin beads to the lysates and incubate for another 2 hours at 4 °C to pull down SOCS2.

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-SOCS2 antibody to detect the amount of pulled-down SOCS2.

-

Quantify the band intensities to determine the dose-dependent inhibition of the SOCS2-GHR interaction by this compound.

Conclusion

This compound is a well-characterized and potent covalent chemical probe for SOCS2. Its demonstrated ability to selectively engage and inhibit SOCS2 in both in vitro and cellular settings makes it an invaluable tool for dissecting the complex biology of this E3 ligase. The data and protocols presented in this guide are intended to facilitate the use of this compound by the scientific community to further explore the roles of SOCS2 in physiology and disease, and to aid in the development of novel therapeutic strategies targeting this important protein.

References

- 1. In vitro ubiquitination of cytokine signaling components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eubopen.org [eubopen.org]

- 6. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Emergence of MN551: A Covalent Approach to SOCS2-Based PROTAC Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical component of any PROTAC is its E3 ligase-recruiting ligand. While much of the focus has been on established E3 ligases like VHL and Cereblon, the exploration of novel E3 ligases is a burgeoning area of research, promising to expand the scope and selectivity of this therapeutic modality. Within this context, MN551 has emerged as a key player, offering a covalent and selective handle for the Suppressor of Cytokine Signaling 2 (SOCS2) E3 ligase, thereby opening new avenues for PROTAC development.

This technical guide provides a comprehensive overview of the role of this compound in PROTAC development, detailing its mechanism of action, the associated signaling pathways, and the experimental protocols necessary for its evaluation.

This compound: A Covalent Ligand for the SOCS2 E3 Ligase

This compound is a potent, cysteine-directed electrophilic covalent inhibitor.[1] Its significance in PROTAC development lies in its ability to serve as a specific "handle" for the SOCS2 E3 ubiquitin ligase.[1] SOCS2 is the substrate recognition component of the Cullin-RING Ligase 5 (CRL5) complex (CRL5SOCS2).[2][3] By covalently binding to a specific cysteine residue (Cys111) within the SH2 domain of SOCS2, this compound allows for the recruitment of this E3 ligase complex to a target protein of interest (POI).[1][4]

The covalent nature of this interaction offers potential advantages in terms of potency and duration of action for the resulting PROTAC. A prodrug strategy, for instance using a pivaloyloxymethyl (POM) protecting group, has been shown to enhance the cell permeability of this compound analogs, with the protecting group being rapidly cleaved intracellularly to reveal the active covalent binder.[1][4]

The SOCS2/CRL5 Signaling Pathway in Targeted Protein Degradation

The CRL5SOCS2 E3 ubiquitin ligase complex plays a crucial role in the cell's natural protein degradation processes, primarily through the ubiquitin-proteasome system (UPS). The complex consists of several key components:

-

Cullin 5 (CUL5): A scaffold protein that forms the backbone of the complex.

-

RBX2 (also known as ROC2 or SAG): A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.

-

Elongin B and Elongin C (EloB/C): Adaptor proteins that link the substrate recognition unit to the CUL5 scaffold.

-

SOCS2: The substrate receptor protein that provides specificity by binding to target proteins.[2]

The canonical function of the SOCS protein family is to regulate cytokine signaling pathways, such as the JAK/STAT pathway, by targeting specific phosphorylated proteins for degradation.[5][6]

In the context of a PROTAC, the this compound moiety of the molecule hijacks this natural process. By binding to SOCS2, the PROTAC effectively presents a new, non-native substrate—the target protein bound by the other end of the PROTAC—to the CRL5SOCS2 complex. This induced proximity leads to the polyubiquitination of the target protein by the E2 enzyme associated with the CRL5 complex. This polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.

Signaling Pathway of this compound-based PROTAC Action

Caption: Mechanism of action for an this compound-based PROTAC.

Quantitative Data on PROTAC Efficacy

The efficacy of a PROTAC is typically characterized by two key parameters:

-

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.[7][8]

While specific DC50 and Dmax values for publicly disclosed this compound-based PROTACs are not yet widely available in the literature, the following table provides a template for how such data would be presented, based on typical PROTAC characterization studies.

| PROTAC Component | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) | Reference |

| This compound-Linker-Ligand X | Protein Y | Cancer Cell Line Z | 24 | [Data not available] | [Data not available] | [Hypothetical] |

| Covalent SOCS2 Ligand | Target A | Cell Line B | 16 | [Data not available] | [Data not available] | [Hypothetical] |

Researchers would populate this table with their experimental findings.

Experimental Protocols

The development and characterization of this compound-based PROTACs involve a series of established in vitro and cellular assays. Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

Materials:

-

Cell line of interest

-

This compound-based PROTAC

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a range of concentrations of the this compound-based PROTAC or DMSO vehicle control for a predetermined time course (e.g., 4, 8, 16, 24 hours).[9]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using ice-cold lysis buffer.[9]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[10]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Denature the proteins by boiling and then load equal amounts onto an SDS-PAGE gel for separation.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

-

Immunoblotting:

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with a primary antibody for a loading control.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[10]

-

-

Data Interpretation: Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.[7]

Experimental Workflow for Western Blot Analysis

Caption: A streamlined workflow for quantifying PROTAC-mediated protein degradation via Western blot.

Ternary Complex Formation Assays

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for successful protein degradation. Several biophysical techniques can be employed to characterize this complex.

Commonly Used Techniques:

-

Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the formation and dissociation of the ternary complex.[]

-

Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding interactions.

-

Fluorescence Polarization (FP): Can be used to measure the binding affinity of the components.

-

AlphaLISA (Amplified Luminescent Proximity Homestead Assay) and HTRF (Homogeneous Time-Resolved Fluorescence): Proximity-based assays that generate a signal when the POI and E3 ligase are brought together by the PROTAC.[12]

-

NanoBRET™ (Bioluminescence Resonance Energy Transfer): A live-cell assay to monitor ternary complex formation in a physiological context.[13]

General Protocol Outline for a Proximity-Based Assay (e.g., AlphaLISA):

-

Reagent Preparation: Prepare tagged versions of the target protein and the SOCS2/CRL5 complex (or a minimal binding domain of SOCS2).

-

Assay Setup: In a microplate, combine the tagged proteins with varying concentrations of the this compound-based PROTAC.

-

Incubation: Incubate the mixture to allow for ternary complex formation.

-

Addition of Detection Reagents: Add the AlphaLISA acceptor and donor beads that recognize the respective tags on the proteins.

-

Signal Detection: Read the plate on an appropriate instrument. An increase in signal indicates the formation of the ternary complex.

-

Data Analysis: Plot the signal against the PROTAC concentration. The resulting bell-shaped curve (the "hook effect") is characteristic of PROTAC-induced ternary complex formation.[13]

Logical Relationship in Ternary Complex Formation

References

- 1. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biophysical studies on interactions and assembly of full-size E3 ubiquitin ligase: suppressor of cytokine signaling 2 (SOCS2)-elongin BC-cullin 5-ring box protein 2 (RBX2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Structural insights into substrate recognition by the SOCS2 E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 13. Ternary Complex Formation [promega.kr]

MN551: A Covalent E3 Ligase Handle for Targeted Protein Degradation via PROTACs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] The efficacy of a PROTAC is critically dependent on its constituent components: a ligand that binds the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. While much of the field has focused on a limited set of E3 ligases, the exploration of novel E3 ligase recruiters is crucial for expanding the scope and selectivity of targeted protein degradation.[1] This guide focuses on MN551, a novel covalent ligand for the Suppressor of Cytokine Signaling 2 (SOCS2) E3 ligase, and its potential as a powerful handle in PROTAC design.[2][3][4][5]

SOCS2 is a substrate recognition subunit of the Cullin5-RING E3 ubiquitin ligase complex (CRL5SOCS2), which plays a key role in the JAK/STAT signaling pathway by targeting phosphorylated proteins for degradation.[6] this compound is a rationally designed, cysteine-directed electrophilic covalent inhibitor that targets Cys111 within the SH2 domain of SOCS2.[2][4] Its covalent and specific engagement with SOCS2 presents a unique opportunity for the development of potent and durable PROTACs.[2][3][4][5] This document provides a comprehensive overview of this compound, including its binding characteristics, mechanism of action, and detailed experimental protocols for its evaluation and implementation in PROTAC discovery.

Mechanism of Action: The this compound-SOCS2 Interaction

This compound was developed through a structure-based design approach, starting from the phosphotyrosine (pY) amino acid, a natural ligand for the SOCS2 SH2 domain.[2][4] This led to the identification of a serendipitous covalent modification of Cys111, a residue located in a flexible loop distal to the primary phosphate-binding site.[2][3][4][5] This observation was leveraged to rationally design this compound, which incorporates a chloroacetamide warhead to specifically and covalently bind to Cys111.[2][4]

The covalent engagement of this compound with SOCS2 offers several potential advantages for PROTAC design. Covalent binding can lead to a prolonged duration of action and may simplify the ternary complex binding kinetics, potentially avoiding the "hook effect" often observed with non-covalent PROTACs.[2] By irreversibly binding to SOCS2, an this compound-based PROTAC could theoretically engage and promote the degradation of multiple target protein molecules in a catalytic fashion.[7]

To facilitate cellular permeability, a cell-permeable prodrug of this compound, named MN714, was developed.[2][4] MN714 contains a pivaloyloxymethyl (POM) protecting group on the phosphate moiety, which is rapidly cleaved by intracellular esterases to release the active this compound.[2][4][6]

Quantitative Data for this compound and its Interaction with SOCS2

The binding and kinetic parameters of this compound and its prodrug MN714 have been thoroughly characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Ki) | 2.2 µM | Isothermal Titration Calorimetry (ITC) | [8] |

| Kinetic Inactivation (kinact/KI) | 58 M-1s-1 | Fluorescence Polarization (FP) | [6] |

| Thermal Shift (ΔTm) | 6 °C | Differential Scanning Fluorimetry (DSF) | [8] |

| Table 1: In Vitro Characterization of this compound Binding to SOCS2 |

| Parameter | Value | Assay | Cell Line | Reference |

| Target Engagement (EC50) | 2.52 ± 0.42 µM (8h treatment) | Live Cell Split-NanoLuc CETSA | HeLa | [6] |

| Inhibition of SOCS2 Pulldown (EC50) | 5.9 ± 2.6 µM | GHR peptide pulldown | K562 | [6] |

| Table 2: Cellular Activity of MN714 (releasing this compound) |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving SOCS2 and the general experimental workflows for characterizing this compound and developing this compound-based PROTACs.

References

- 1. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 2. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. eubopen.org [eubopen.org]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Effects of Fedratinib on JAK-STAT Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the mechanism of action of Fedratinib, a selective Janus kinase 2 (JAK2) inhibitor, with a specific focus on its effects on the JAK-STAT signaling pathway. This document details the quantitative impact of Fedratinib on kinase activity, provides detailed experimental protocols for key assays, and visualizes complex signaling pathways and workflows.

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical cellular communication route involved in a myriad of biological processes, including hematopoiesis, immune response, inflammation, and cell proliferation.[1][2] Dysregulation of this pathway, often through gain-of-function mutations in JAK2, is a hallmark of myeloproliferative neoplasms (MPNs) such as myelofibrosis.[3][4] Fedratinib (formerly known as SAR302503 and TG101348) is a potent and selective oral inhibitor of JAK2, approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis.[5] This guide will delve into the technical details of Fedratinib's interaction with the JAK-STAT pathway.

Mechanism of Action

Fedratinib functions as an ATP-competitive inhibitor of the JAK2 kinase domain.[3] In normal JAK-STAT signaling, the binding of cytokines to their receptors leads to the activation of receptor-associated JAKs.[1] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[1] Subsequently, JAKs phosphorylate the STATs, which then dimerize, translocate to the nucleus, and regulate gene transcription.[1] In MPNs, mutations such as JAK2 V617F lead to constitutive, cytokine-independent activation of the JAK-STAT pathway, driving uncontrolled cell proliferation.[3] Fedratinib's inhibition of JAK2 blocks the phosphorylation of downstream STAT proteins, primarily STAT3 and STAT5, thereby inhibiting cell proliferation and inducing apoptosis in malignant cells.[6][7]

Quantitative Data: Kinase Inhibition Profile

Fedratinib exhibits high selectivity for JAK2 over other kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Fedratinib against various kinases.

| Kinase Target | IC50 (nM) | Reference |

| JAK2 | ~3 | [8] |

| JAK2 V617F | 3 | [7] |

| FLT3 | 15 | [8] |

| RET | 48 | [8] |

| JAK1 | ~105 (35x vs JAK2) | [8] |

| TYK2 | ~405 (135x vs JAK2) | [8] |

| JAK3 | >900 (>300x vs JAK2) | [8] |

| BRD4 | ~130 | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of Fedratinib on JAK2 kinase activity.

Principle: A recombinant JAK2 enzyme is incubated with a substrate and ATP in the presence of varying concentrations of Fedratinib. The extent of substrate phosphorylation is measured to determine the IC50 value.

Materials:

-

Recombinant human JAK2 enzyme

-

Synthetic peptide substrate (e.g., a peptide containing a tyrosine residue)

-

ATP

-

Fedratinib

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare a reaction mixture containing the recombinant JAK2 enzyme and the peptide substrate in the assay buffer.

-

Add Fedratinib at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the mixture at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system.

-

Plot the percentage of kinase inhibition against the logarithm of the Fedratinib concentration to determine the IC50 value.

Western Blot for STAT Phosphorylation

This method is used to assess the effect of Fedratinib on the phosphorylation of STAT proteins in whole cells.

Principle: Cells are treated with Fedratinib, and the levels of phosphorylated STAT (p-STAT) and total STAT are detected by immunoblotting.

Materials:

-

Cell line expressing constitutively active JAK2 (e.g., HEL 92.1.7)

-

Fedratinib

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-STAT5, anti-STAT5)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture the cells to the desired density.

-

Treat the cells with various concentrations of Fedratinib for a specified time (e.g., 4 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-STAT and total STAT.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of p-STAT.

Clinical Efficacy: JAKARTA and JAKARTA2 Studies

The clinical efficacy of Fedratinib has been demonstrated in the JAKARTA and JAKARTA2 clinical trials.

-

JAKARTA Study: A Phase 3, randomized, placebo-controlled trial in JAK inhibitor-naïve patients with myelofibrosis.[9]

-

JAKARTA2 Study: A Phase 2, single-arm trial in patients with myelofibrosis who were previously treated with ruxolitinib.[10]

| Clinical Endpoint | JAKARTA (Fedratinib 400 mg) | JAKARTA2 | Reference |

| Spleen Volume Response Rate (≥35% reduction) | 47% (vs. 1% with placebo) | 30% | [6][11] |

| Symptom Response Rate (≥50% reduction in TSS) | 40% (vs. 9% with placebo) | 27% | [6][11] |

Conclusion

Fedratinib is a selective and potent inhibitor of JAK2 that effectively targets the dysregulated JAK-STAT signaling pathway in myeloproliferative neoplasms. Its mechanism of action, characterized by the inhibition of JAK2 and subsequent reduction in STAT phosphorylation, has been extensively validated through biochemical and cellular assays. The quantitative data on its kinase inhibition profile underscores its selectivity for JAK2. Furthermore, clinical trials have demonstrated its efficacy in reducing spleen volume and alleviating symptom burden in patients with myelofibrosis. This technical guide provides a foundational understanding of Fedratinib's effects for researchers and clinicians in the field of oncology and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Safety and efficacy of fedratinib, a selective oral inhibitor of Janus kinase‐2 (JAK2), in patients with myelofibrosis and low pretreatment platelet counts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Updated results of the placebo‐controlled, phase III JAKARTA trial of fedratinib in patients with intermediate‐2 or high‐risk myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

Methodological & Application

Application Notes and Protocols for the Use of MN551 in Cell Culture

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

An initial review of the query for "MN551 experimental protocol for cell culture" suggests a potential misunderstanding of the nature of this compound. It is critical to clarify that This compound is not a cell line; it is a potent and selective covalent inhibitor of the Suppressor of Cytokine Signaling 2 (SOCS2) protein .[1] SOCS2 is a key component of the Cullin-5 RING E3 ubiquitin ligase (CRL5) complex, which is involved in the degradation of specific proteins as part of the ubiquitin-proteasome system.[1][2][3] Therefore, this document provides a detailed experimental protocol for the application of the small molecule inhibitor this compound in a general cell culture context, rather than a protocol for the culture of a non-existent cell line.

This compound functions by covalently binding to a specific cysteine residue (Cys111) within the SH2 domain of SOCS2.[1][4] This action blocks the recruitment of SOCS2's natural substrates, thereby inhibiting their ubiquitination and subsequent degradation.[4] Due to its mechanism, this compound is a valuable chemical probe for elucidating the biological functions of the SOCS2/CRL5 complex and serves as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs).[1][4] A cell-permeable prodrug version, MN714, is also available, which intracellularly converts to the active this compound compound.[1][4][5]

These application notes will guide researchers on how to effectively design and execute experiments using this compound to study its effects on cultured cells.

Data Presentation: Experimental Parameters for this compound Treatment

The optimal experimental conditions for this compound will be cell-line dependent. The following table summarizes key parameters that should be determined empirically.

| Parameter | Recommended Range | Rationale & Considerations |

| Cell Seeding Density | Varies by cell line | Should be optimized to ensure cells are in a logarithmic growth phase at the time of treatment. Typically, aim for 50-70% confluency. |

| This compound Stock Solution | 10 mM in DMSO | Prepare a high-concentration stock to minimize the final volume of solvent added to the cell culture medium. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[6] |

| Final DMSO Concentration | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. A vehicle control (media with the same concentration of DMSO) must be included in all experiments.[6] |

| Working Concentration Range (Dose-Response) | 0.1 µM to 100 µM | A wide range is recommended for initial experiments to determine the optimal, non-toxic working concentration for the specific cell line and desired biological endpoint.[7] |

| Optimal Working Concentration | Cell-line dependent | Determined from the dose-response curve (e.g., IC50 or EC50). Use the lowest effective concentration to minimize off-target effects.[6] |

| Incubation Time | 24, 48, or 72 hours | The time required to observe a biological effect will vary. A time-course experiment is recommended to determine the optimal treatment duration.[6][7] |

| Media Refreshment | Every 48-72 hours | For long-term experiments, it may be necessary to refresh the media containing this compound to maintain a stable concentration of the inhibitor.[6] |

Experimental Protocols

Protocol for Determining Optimal Working Concentration of this compound

This protocol outlines the steps to identify the ideal concentration of this compound for your specific cell line and assay using a cell viability assay such as MTT or MTS.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle (DMSO)

-

Cell viability reagent (e.g., MTT, MTS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and grow overnight.[6]

-

Prepare Serial Dilutions: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in complete culture medium.[8] A common starting range is from 100 µM down to 1 nM.[8] Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).[7]

-

Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for 1-4 hours, and then solubilizing the formazan crystals before reading the absorbance.[9]

-

Data Analysis: Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 value (the concentration at which 50% of cell growth is inhibited). This will inform the selection of non-toxic concentrations for subsequent experiments.

General Protocol for Treatment of Cultured Cells with this compound

Once the optimal working concentration is determined, this protocol can be used for various downstream applications, such as Western blotting, immunoprecipitation, or RNA sequencing.

Materials:

-

Cultured cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks)

-

Complete cell culture medium

-

This compound stock solution

-

Vehicle (DMSO)

Procedure:

-

Cell Culture: Grow cells to the desired confluency (typically 70-80%).[10]

-

Prepare Treatment Medium: Dilute the this compound stock solution in fresh, pre-warmed complete culture medium to the desired final working concentration. Prepare a vehicle control medium with the equivalent concentration of DMSO.

-

Treatment: Aspirate the old medium from the cells and add the prepared treatment or vehicle control medium.

-

Incubation: Return the cells to the incubator for the predetermined optimal duration.

-

Cell Harvesting and Downstream Analysis: After the incubation period, harvest the cells. For protein analysis, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.[10] The cell lysates are now ready for downstream applications such as Western blotting to analyze changes in protein levels or immunoprecipitation to study protein-protein interactions.

Mandatory Visualization

SOCS2/CRL5 Ubiquitin Ligase Complex Signaling Pathway

Caption: Mechanism of this compound inhibition of the SOCS2-CRL5 E3 ligase pathway.

Experimental Workflow for this compound Treatment

Caption: General experimental workflow for treating cultured cells with this compound.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eubopen.org [eubopen.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Application Notes: Utilizing Small Molecules in Pulldown Assays for Target Identification and Interaction Analysis

Introduction

Small molecule pulldown assays are a powerful in vitro technique used to identify or confirm the interaction partners of a small molecule of interest from a complex biological sample, such as a cell lysate.[1][2] This method is crucial in the field of chemical biology and drug discovery for elucidating the mechanism of action of bioactive compounds, identifying novel drug targets, and validating predicted interactions.[3][4] The core principle involves using a "bait" molecule—in this case, a small molecule like "YourSmallMolecule (e.g., MN551)"—that is immobilized on a solid support (e.g., agarose or magnetic beads).[5][6] This immobilized bait is then incubated with a "prey" sample, typically a cell lysate containing a multitude of proteins. Proteins that physically interact with the small molecule are captured and "pulled down" from the lysate.[1][6] Subsequent washing steps remove non-specific binders, and the specifically bound proteins are then eluted and identified using downstream analytical techniques like mass spectrometry or Western blotting.[2][3]

Principle of the Assay

The success of a small molecule pulldown assay hinges on the specific and stable interaction between the small molecule and its protein target(s). The small molecule is typically modified with a tag, such as biotin, which allows for its high-affinity binding to streptavidin-coated beads.[3][7] Alternatively, the small molecule can be chemically conjugated directly to activated beads.[8] The general workflow involves four key stages:

-

Immobilization: The tagged small molecule (bait) is bound to an affinity matrix (beads).

-

Binding: The immobilized bait is incubated with a cell lysate containing potential interaction partners (prey).

-

Washing: Non-specifically bound proteins are washed away, leaving the specific bait-prey complexes.

-

Elution and Analysis: The specifically bound prey proteins are eluted from the beads and identified.

Experimental Protocols

Protocol 1: Immobilization of Biotinylated "YourSmallMolecule" to Streptavidin Beads

This protocol describes the immobilization of a biotinylated small molecule to streptavidin-coated magnetic beads.

Materials:

-

Biotinylated "YourSmallMolecule (e.g., this compound)"

-

Streptavidin-coated magnetic beads (e.g., Thermo Fisher Scientific DynaBeads™)

-

Wash/Binding Buffer (e.g., TBS-T: 25 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.2)

-

Microcentrifuge tubes

-

Magnetic rack

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads by gentle vortexing. Transfer a desired amount of bead slurry (e.g., 50 µL for a typical pulldown) to a new microcentrifuge tube.

-

Washing: Place the tube on a magnetic rack to capture the beads. Carefully aspirate and discard the supernatant. Add 500 µL of Wash/Binding Buffer and gently resuspend the beads. Repeat this wash step two more times.

-

Immobilization: After the final wash, resuspend the beads in 200 µL of Wash/Binding Buffer. Add the biotinylated "YourSmallMolecule" to a final concentration that is in molar excess of the bead's binding capacity (consult manufacturer's specifications).

-

Incubation: Incubate the bead-small molecule mixture for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.

-

Final Wash: After incubation, capture the beads with the magnetic rack and discard the supernatant. Wash the beads three times with 500 µL of Wash/Binding Buffer to remove any unbound small molecule. The beads are now "baited" and ready for the pulldown assay.

Protocol 2: Pulldown Assay using Immobilized "YourSmallMolecule"

This protocol details the procedure for capturing protein interaction partners from a cell lysate.

Materials:

-

"Baited" beads from Protocol 1

-

Cell lysate (prepared in a non-denaturing lysis buffer, e.g., RIPA buffer without SDS)

-

Wash Buffer (e.g., TBS-T)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5; or SDS-PAGE sample buffer)

-

Neutralization Buffer (if using acidic elution, e.g., 1 M Tris, pH 8.5)

-

Protease and phosphatase inhibitors

-

Microcentrifuge tubes

-

Magnetic rack

Procedure:

-

Lysate Preparation: Prepare a cell lysate from your target cells or tissue. Ensure the lysis buffer is compatible with maintaining protein-protein interactions. Add protease and phosphatase inhibitors to the lysate. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.

-

Binding of Target Proteins: Add the clarified cell lysate (e.g., 500 µg - 1 mg of total protein) to the tube containing the "baited" beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: Place the tube on the magnetic rack to capture the beads. Discard the supernatant (this is the "flow-through" and can be saved for analysis). Wash the beads 3-5 times with 1 mL of cold Wash Buffer. With each wash, resuspend the beads gently and then recapture them. These washes are critical for removing non-specific binders.

-

Elution: After the final wash, remove all residual wash buffer. Elute the bound proteins using one of the following methods:

-

Denaturing Elution: Add 50 µL of 1X SDS-PAGE sample buffer to the beads and heat at 95°C for 5-10 minutes. The supernatant will contain the eluted proteins ready for gel electrophoresis.

-

Non-Denaturing (Acidic) Elution: Add 50 µL of 0.1 M glycine (pH 2.5) and incubate for 5-10 minutes at room temperature. Quickly capture the beads and transfer the supernatant to a new tube containing 5-10 µL of Neutralization Buffer.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For target identification, the entire eluted sample can be subjected to analysis by mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from mass spectrometry analysis can be summarized to compare potential interaction partners identified in the experimental pulldown versus a negative control.

| Protein ID (Gene Name) | Experimental Pulldown (Spectral Counts) | Negative Control (Spectral Counts) | Fold Change (Exp/Ctrl) | p-value |

| P12345 (TGT1) | 152 | 2 | 76.0 | < 0.001 |

| Q67890 (TGT2) | 89 | 5 | 17.8 | < 0.01 |

| P54321 (NSB1) | 10 | 8 | 1.25 | > 0.05 |

Table 1: Example of quantitative mass spectrometry data analysis. TGT1 and TGT2 are identified as high-confidence interaction partners due to their significant enrichment over the negative control. NSB1 (Non-Specific Binder 1) is not significantly enriched.

Visualizations

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 5. Pull-down assays [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. apexbt.com [apexbt.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for In Vitro Manganese Neurotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the in vitro effects of manganese (Mn), a transition metal that is essential for various biological processes but can induce neurotoxicity at elevated concentrations.[1][2] This document outlines recommended concentrations for in vitro assays, details key signaling pathways implicated in manganese-induced neurotoxicity, and provides step-by-step protocols for relevant experimental assays.

Data Presentation: Manganese Concentrations for In Vitro Assays

The optimal concentration for in vitro testing is crucial and should ideally be determined based on the in vivo plasma concentrations (Cmax) of the substance.[3] For in vitro studies, it is common to use a concentration range around and above the Cmax to elicit a measurable effect.[3] The following table summarizes manganese concentrations used in various in vitro neurotoxicity and cytotoxicity studies. It is important to note that the ideal concentration can vary significantly depending on the cell type, exposure time, and the specific endpoint being measured. A concentration-dependent test with multiple dilution factors is recommended to accurately determine the EC10 or EC50 values.[3]

| Cell Line | Assay Type | Manganese Compound | Concentration Range | Exposure Time | Observed Effect |

| Primary Neurons | Cytotoxicity | MnCl2 | 10 µM - 1 mM | 24 - 48 hours | Increased cell death, apoptosis |

| Astrocytes | Inflammasome Activation | MnCl2 | 50 µM - 500 µM | 6 - 24 hours | Activation of NLRP3 inflammasome, IL-1β release |

| Microglia | Neuroinflammation | MnCl2 | 10 µM - 200 µM | 12 - 48 hours | Pro-inflammatory cytokine production |

| PC12 cells | Oxidative Stress | MnCl2 | 100 µM - 1 mM | 24 hours | Increased reactive oxygen species (ROS) production |

| SH-SY5Y cells | Apoptosis | MnCl2 | 50 µM - 800 µM | 24 - 72 hours | Caspase activation, DNA fragmentation |

Signaling Pathways in Manganese-Induced Neurotoxicity

Manganese exposure can trigger a complex network of signaling pathways leading to neuronal dysfunction and death.[1][2] Key pathways involved include the activation of the NLRP3 inflammasome, leading to neuroinflammation, and the dysregulation of pathways involving MAP Kinase and PI3K/Akt.[1][2][4]

NLRP3 Inflammasome Activation Pathway

Manganese can induce a proinflammatory state in the central nervous system through the activation of the NLRP3 inflammasome.[1] This multi-protein complex, once activated, leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, IL-1β and IL-18, respectively, perpetuating the inflammatory response.[1]

Caption: Manganese-induced activation of the NLRP3 inflammasome pathway.

MAPK and PI3K/Akt Signaling Pathways

Manganese can also activate the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways.[1][2][4] These pathways are crucial regulators of cell survival, proliferation, and apoptosis. Dysregulation of these pathways by manganese can contribute to its neurotoxic effects.

Caption: Overview of MAPK and PI3K/Akt signaling pathways affected by manganese.

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the neurotoxic effects of manganese.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is used to assess cell metabolic activity as an indicator of cell viability.[5]

Materials:

-

96-well plates

-

Cells of interest (e.g., SH-SY5Y, PC12)

-

Complete culture medium

-

Manganese solution (e.g., MnCl2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the manganese solution in complete culture medium.

-